

Application Notes and Protocols for Enpp-1-IN-14 Experiments

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Compound of Interest

Compound Name: *Enpp-1-IN-14*

Cat. No.: *B12409671*

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with **Enpp-1-IN-14**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following sections detail the mechanism of action, cell culture conditions for relevant cell lines, experimental protocols for assessing ENPP1 inhibition and downstream signaling, and a summary of key quantitative data.

Mechanism of Action

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a second messenger that activates the STimulator of INterferon Genes (STING) pathway.[1][2] The cGAS-STING pathway is a critical component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other inflammatory cytokines.[2] By inhibiting ENPP1, **Enpp-1-IN-14** prevents the degradation of extracellular cGAMP, leading to sustained STING activation and enhanced anti-tumor immunity.[1][3][4]

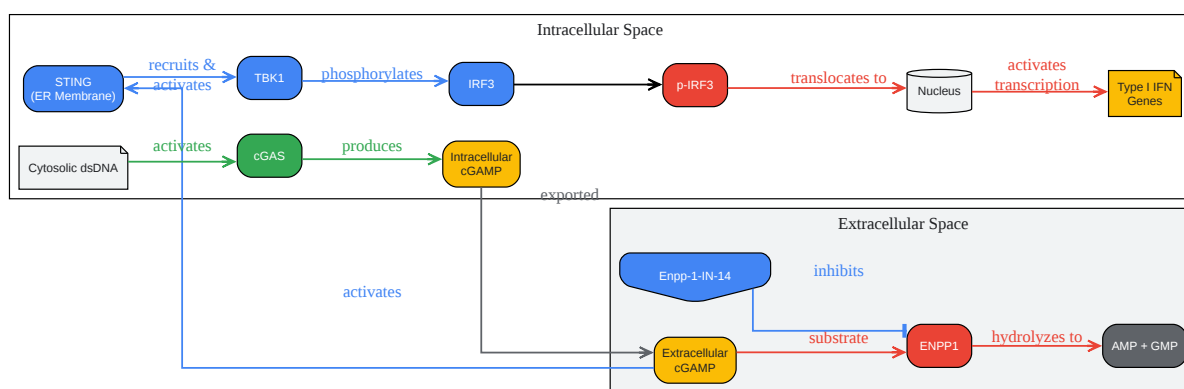
Quantitative Data Summary

The following table summarizes the key quantitative data for **Enpp-1-IN-14** and other relevant inhibitors.

Compound	Target	IC50	Cell-based IC50	In Vivo Efficacy	Reference
Enpp-1-IN-14	Recombinant Human ENPP1	32.38 nM	Not specified	50 mg/kg, IP, BID in MC38 tumor model	[4][5]
Enpp-1-IN-20	ENPP1	0.09 nM	8.8 nM	Not specified	[6]
STF-1084	Mouse ENPP1	K = 110 nM	340 nM (in 293T cGAS ENPP1-/- cells)	Not specified	[7]

Signaling Pathway

The diagram below illustrates the ENPP1-cGAMP-STING signaling pathway and the mechanism of action of **Enpp-1-IN-14**.



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Caption: ENPP1-cGAMP-STING signaling pathway and inhibition by **Enpp-1-IN-14**.

Recommended Cell Culture Conditions

Proper cell culture technique is essential for obtaining reliable and reproducible results. The following table provides recommended media and conditions for cell lines commonly used in ENPP1 inhibitor research.

Cell Line	Organism	Cell Type	Recommended Medium	Serum	Incubation Condition	ATCC Number
MDA-MB-231	Human	Breast Adenocarcinoma	Leibovitz's L-15 Medium	10% FBS	37°C, 100% Air	HTB-26
THP-1	Human	Acute Monocytic Leukemia	RPMI-1640 Medium + 0.05 mM 2-mercaptoethanol	10% FBS	37°C, 5% CO ₂	TIB-202
CT26	Mouse	Colon Carcinoma	RPMI-1640 Medium	10% FBS	37°C, 5% CO ₂	CRL-2638
4T1	Mouse	Mammary Carcinoma	RPMI-1640 Medium	10% FBS	37°C, 5% CO ₂	CRL-2539
293T cGAS ENPP1-/-	Human	Embryonic Kidney	DMEM	10% FBS	37°C, 5% CO ₂	Not Applicable (requires generation)

Note: For MDA-MB-231 cells cultured in Leibovitz's L-15 Medium, a CO₂ incubator is not required as the medium is formulated for use in a free gas exchange with atmospheric air.

Experimental Protocols

The following are detailed protocols for key experiments involving **Enpp-1-IN-14**.

Protocol 1: Preparation of Enpp-1-IN-14 Stock Solution

Materials:

- **Enpp-1-IN-14** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Based on the manufacturer's datasheet, **Enpp-1-IN-14** has a solubility of approximately 9.62 mg/mL in DMSO.[\[5\]](#)[\[8\]](#)
- To prepare a 10 mM stock solution, dissolve 4.04 mg of **Enpp-1-IN-14** (MW: 403.88 g/mol) in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming and sonication may be required.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[9\]](#)

Protocol 2: In Vitro ENPP1 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **Enpp-1-IN-14** on ENPP1.

Materials:

- Recombinant human ENPP1

- cGAMP (substrate)
- Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 1 μ M ZnCl₂, 500 μ M CaCl₂, pH 7.4)
- **Enpp-1-IN-14** stock solution
- 96-well plate
- Detection reagent for AMP/GMP (e.g., commercially available kits)

Procedure:

- Prepare a serial dilution of **Enpp-1-IN-14** in the assay buffer.
- In a 96-well plate, add the diluted **Enpp-1-IN-14**.
- Add recombinant human ENPP1 to each well (final concentration to be optimized, e.g., 3 nM).^[1]
- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate the reaction by adding cGAMP (final concentration to be optimized, e.g., 5 μ M).^[1]
- Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Stop the reaction according to the detection kit's instructions.
- Measure the amount of product (AMP/GMP) formed.
- Calculate the percent inhibition for each concentration of **Enpp-1-IN-14** and determine the IC₅₀ value.

Protocol 3: Cellular Assay for STING Pathway Activation

This protocol outlines a method to measure the activation of the STING pathway in response to ENPP1 inhibition by quantifying the production of Interferon-beta (IFN β).

Materials:

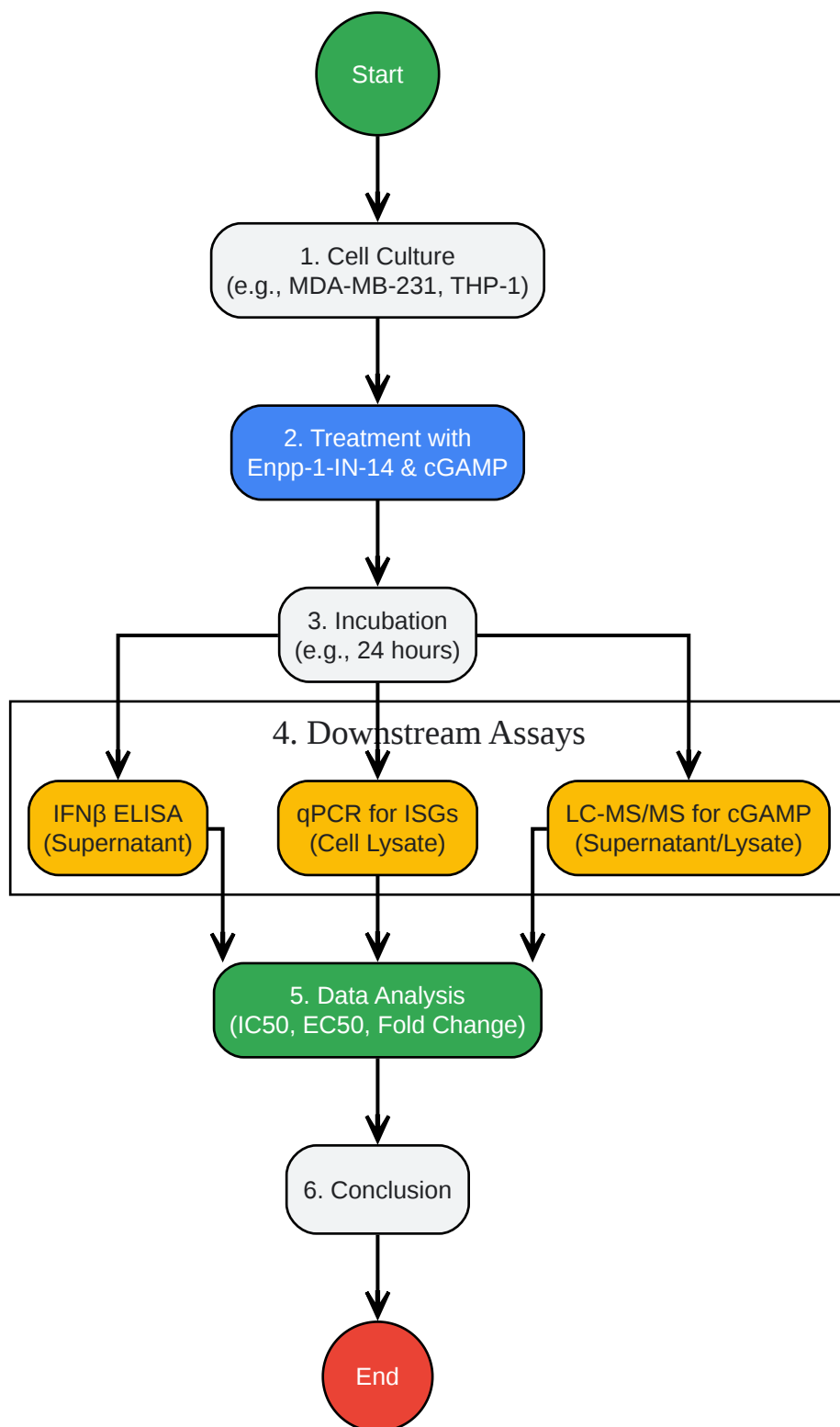
- THP-1 monocytes
- Complete culture medium for THP-1 cells
- Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells into macrophages
- **Enpp-1-IN-14**
- 2'3'-cGAMP
- Human IFN β ELISA kit
- 24-well tissue culture plates

Procedure:

- Seed THP-1 monocytes in a 24-well plate at a density of 2×10^5 cells/well in complete culture medium containing PMA (e.g., 50 ng/mL) to induce differentiation into macrophages. Incubate for 48-72 hours.
- After differentiation, replace the medium with fresh complete culture medium.
- Treat the differentiated THP-1 cells with varying concentrations of **Enpp-1-IN-14** for 1-2 hours.
- Add a known concentration of extracellular 2'3'-cGAMP to the wells.
- Incubate the cells for 24 hours.
- Collect the cell culture supernatant.
- Quantify the concentration of IFN β in the supernatant using a human IFN β ELISA kit according to the manufacturer's instructions.
- Analyze the dose-dependent increase in IFN β production in the presence of **Enpp-1-IN-14**.

Experimental Workflow

The following diagram provides a general workflow for conducting experiments with **Enpp-1-IN-14**.



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Caption: General experimental workflow for **Enpp-1-IN-14** studies.

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